molecular formula C7H10N2O2 B1208230 6-Methyl-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol CAS No. 83912-99-6

6-Methyl-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol

Cat. No. B1208230
CAS RN: 83912-99-6
M. Wt: 154.17 g/mol
InChI Key: AVUVYJFAJSMOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol, also known as 6-Methyl-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol, is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

6-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-3-2-5-6(4-9)11-8-7(5)10/h2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUVYJFAJSMOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)ONC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201004055
Record name 6-Methyl-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201004055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol

CAS RN

83912-99-6
Record name 6-Methyl-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083912996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201004055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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